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3-Bromobenzo[c]phenanthrene

Cat. No.: B11828741
M. Wt: 307.2 g/mol
InChI Key: UFUYMMCTTXAPHF-UHFFFAOYSA-N
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Description

Contextualization within Polycyclic Aromatic Hydrocarbons (PAHs)

3-Bromobenzo[c]phenanthrene is a derivative of benzo[c]phenanthrene (B127203), which belongs to the extensive class of organic compounds known as polycyclic aromatic hydrocarbons (PAHs). wikipedia.org PAHs are characterized by their structure, which consists of multiple fused aromatic rings. wikipedia.org These compounds are typically uncharged, non-polar, and often planar molecules. wikipedia.org They are formed from the incomplete combustion of organic materials and are found in the environment from sources like engine exhaust, tobacco smoke, and industrial processes. wikipedia.orgiarc.fr

The complexity of PAHs ranges from the simplest, naphthalene (B1677914) with two rings, to molecules with numerous rings. wikipedia.org Benzo[c]phenanthrene itself is a four-ring PAH. wikipedia.org The properties of PAHs, such as their solubility in water, tend to decrease as their molecular mass and the number of rings increase. wikipedia.orgnih.gov While two- and three-ring PAHs are somewhat soluble in water, larger PAHs with five or more rings have low solubility and are more likely to be found in solid form, bound to particulate matter. wikipedia.orgnih.gov Due to their widespread presence and potential for biological interaction, PAHs are a significant area of study in environmental science and toxicology. iarc.frontosight.ai Benzo[c]phenanthrene, for example, is considered weakly carcinogenic. wikipedia.org

Significance of the Benzo[c]phenanthrene Core in Modern Organic Chemistry

The benzo[c]phenanthrene core is a notable structure in organic chemistry due to its unique arrangement of four fused benzene (B151609) rings. wikipedia.orgacademie-sciences.fr This tetracyclic framework serves as a fundamental building block for the synthesis of more complex and often biologically active molecules. academie-sciences.fr The non-planar, helical shape of some benzo[c]phenanthrene derivatives, a result of steric hindrance between hydrogen atoms, introduces chirality, making them interesting subjects for stereoselective synthesis and applications in materials science. wikipedia.org

The structural and electronic properties of the benzo[c]phenanthrene scaffold can be tailored by introducing various functional groups. academie-sciences.fr This versatility makes it an attractive target for synthetic chemists. For instance, the introduction of hydroxyl groups can enhance the biological activity of the resulting compounds. academie-sciences.fr The core's reactivity at specific positions allows for strategic modifications, leading to the development of novel materials and molecular architectures. acs.org

Academic Research Focus on this compound and its Derivatives

Academic research on this compound highlights its role as a key intermediate in the synthesis of advanced organic materials and complex molecular structures. The presence of the bromine atom at the 3-position provides a reactive site for various cross-coupling reactions, enabling the construction of larger, more functionalized systems. core.ac.ukrsc.orgrsc.org

One significant area of research involves the use of this compound in the synthesis of π-extended azahelicenes. These are helical, polyaromatic compounds containing nitrogen, which exhibit unique chiroptical properties. core.ac.ukrsc.org In one study, this compound was used as a precursor to create a ten-ring azahelicenium salt, which demonstrated broad absorption in the visible spectrum and orange-red fluorescence. core.ac.ukrsc.org Such molecules are of interest for their potential applications in optoelectronics and as chiral sensors.

Furthermore, brominated benzo[c]phenanthrene derivatives are utilized in the development of boron-doped PAHs. rsc.org These materials are investigated for their unique electronic properties and potential use in organic electronics and as chemosensors. The synthesis of these complex structures often relies on the strategic placement of bromine atoms on the benzo[c]phenanthrene core to facilitate subsequent cyclization reactions. rsc.org

Below are tables detailing the properties of this compound and a summary of a key synthetic application.

Table 1: Physicochemical Properties of this compound

Property Value
CAS Number 54113-65-4 sigmaaldrich.comchemsrc.combldpharm.com
Molecular Formula C₁₈H₁₁Br sigmaaldrich.combldpharm.com
Molecular Weight 307.19 g/mol sigmaaldrich.com
Appearance Powder or crystals sigmaaldrich.com
Purity 95% sigmaaldrich.com
Storage Temperature 2-8°C, sealed in dry conditions sigmaaldrich.combldpharm.com
IUPAC Name This compound sigmaaldrich.com

| InChI Key | UFUYMMCTTXAPHF-UHFFFAOYSA-N sigmaaldrich.com |

Table 2: Research Application of this compound

Research Area Synthetic Application Resulting Compound Class Key Findings Reference

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H11Br B11828741 3-Bromobenzo[c]phenanthrene

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C18H11Br

Molecular Weight

307.2 g/mol

IUPAC Name

3-bromobenzo[c]phenanthrene

InChI

InChI=1S/C18H11Br/c19-15-9-10-17-14(11-15)8-7-13-6-5-12-3-1-2-4-16(12)18(13)17/h1-11H

InChI Key

UFUYMMCTTXAPHF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2C4=C(C=C3)C=C(C=C4)Br

Origin of Product

United States

Chemical Reactivity and Functionalization of 3 Bromobenzo C Phenanthrene

Electrophilic Substitution Reactions on the Benzo[c]phenanthrene (B127203) System

Polycyclic aromatic hydrocarbons like benzo[c]phenanthrene are generally more reactive towards electrophiles than benzene (B151609). libretexts.org The specific position of electrophilic attack is determined by the kinetic and thermodynamic stability of the resulting carbocation intermediate, known as a sigma complex or arenium ion. nih.govacs.org

For the unsubstituted benzo[c]phenanthrene parent molecule, electrophilic substitution reactions such as protic nitration (using HNO₃/HOAc) and benzoylation have been shown to yield substitution primarily at the C-5 position. acs.org Density Functional Theory (DFT) calculations support this observation, indicating that the arenium ion formed by protonation at C-5 is more stable than intermediates formed by attack at other positions, including C-1, C-4, C-6, C-2, and C-3. acs.org

The regioselectivity of electrophilic attack is highly sensitive to the presence of other substituents on the aromatic framework. For instance, powerful electron-donating groups like methoxy (B1213986) (-OMe) and hydroxyl (-OH) can override the inherent reactivity pattern of the parent PAH, directing incoming electrophiles to specific positions. nih.govacs.org This directive influence has been observed in nitration and bromination reactions, where the position of substitution is controlled by the activating group. nih.govacs.org

Table 1: Regioselectivity in Electrophilic Substitution of Benzo[c]phenanthrene Derivatives
SubstrateReactionPosition of SubstitutionReference
Benzo[c]phenanthreneNitration (HNO₃/HOAc)C-5 acs.org
Benzo[c]phenanthreneBenzoylation (PhCOCl/AlCl₃)C-5 acs.org
2-Methylbenzo[c]phenanthreneNitrationC-5 acs.org
6-Methoxybenzo[c]phenanthreneNitration/BrominationC-9 acs.org

The bromine atom at the C-3 position of 3-Bromobenzo[c]phenanthrene influences subsequent electrophilic substitution reactions in two ways. First, through its inductive effect, bromine is an electron-withdrawing group, which deactivates the aromatic ring system towards electrophilic attack, making the reaction slower compared to unsubstituted benzo[c]phenanthrene. pressbooks.publibretexts.org

Nucleophilic Aromatic Substitution Pathways of Aryl Bromides

Nucleophilic aromatic substitution (SNAr) is a pathway for replacing a leaving group, such as a halide, on an aromatic ring with a nucleophile. wikipedia.org Unlike the more common SN1 and SN2 reactions seen with alkyl halides, SNAr reactions on aryl halides typically proceed through an addition-elimination mechanism. libretexts.org This involves the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. libretexts.org

For an SNAr reaction to occur, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups (such as -NO₂, -CN, or -C(O)R) positioned ortho or para to the leaving group. libretexts.orgyoutube.com These groups are necessary to stabilize the negative charge of the Meisenheimer complex through resonance.

The benzo[c]phenanthrene ring system is inherently electron-rich and lacks strong activating groups. Therefore, this compound is not expected to undergo nucleophilic aromatic substitution under standard SNAr conditions. This pathway would only become feasible if strongly electron-withdrawing substituents were also present on the ring, particularly at positions that could delocalize the negative charge of the intermediate.

Other, more drastic mechanisms for nucleophilic substitution, such as those involving benzyne (B1209423) intermediates, can occur but require extremely strong basic conditions (e.g., NaNH₂) and are generally less common for complex PAHs. youtube.comlibretexts.org

Transition Metal-Catalyzed Derivatizations

The carbon-bromine bond in this compound is a highly versatile functional handle for a wide array of transition metal-catalyzed reactions. These methods provide powerful tools for the synthesis of complex derivatives by forming new carbon-carbon and carbon-heteroatom bonds.

Palladium-catalyzed cross-coupling reactions are among the most effective methods for forming C-C bonds from aryl halides. This compound can serve as a substrate in several such transformations.

Suzuki Coupling: This reaction couples the aryl bromide with an organoboron reagent (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base. It has been used to synthesize various benzo[c]phenanthrene derivatives. benthamdirect.comresearchgate.net

Heck Coupling: In this reaction, the aryl bromide is coupled with an alkene to form a new, substituted alkene. This method has been employed in synthetic routes toward functionalized benzo[c]phenanthrene systems. researchgate.net

Sonogashira Coupling: This reaction involves the coupling of the aryl bromide with a terminal alkyne, catalyzed by palladium and a copper co-catalyst, to yield an arylated alkyne.

Stille Coupling: This involves the reaction of the aryl bromide with an organostannane reagent, catalyzed by palladium.

Table 2: Examples of Transition Metal-Catalyzed C-C Bond Forming Reactions
Reaction TypeCoupling PartnerCatalyst System (Typical)Product Type
SuzukiAr'-B(OH)₂Pd(PPh₃)₄, Base (e.g., Na₂CO₃)Aryl-Aryl
HeckAlkenePd(OAc)₂, Ligand (e.g., PPh₃), BaseAryl-Alkene
SonogashiraTerminal AlkynePdCl₂(PPh₃)₂, CuI, Base (e.g., Et₃N)Aryl-Alkyne
StilleAr'-Sn(Alkyl)₃Pd(PPh₃)₄Aryl-Aryl

Beyond C-C bonds, transition metal catalysis enables the formation of bonds between the aromatic carbon and heteroatoms like nitrogen and oxygen.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction is a powerful method for forming C-N bonds by coupling aryl halides with primary or secondary amines in the presence of a strong base. beilstein-journals.orgtcichemicals.com This allows for the synthesis of arylamine derivatives of benzo[c]phenanthrene. The choice of palladium precursor, ligand (e.g., Xantphos), and base is crucial for reaction efficiency. beilstein-journals.org

C-O Bond Formation: The coupling of aryl halides with alcohols or phenols to form aryl ethers can also be achieved using palladium or copper catalysis. rsc.org Copper-catalyzed methods, in particular, have proven effective for coupling aryl bromides with alcohols. rsc.org

These reactions significantly expand the synthetic utility of this compound, allowing for its incorporation into a wide range of more complex molecular architectures with diverse functionalities.

Derivatization Strategies for Enhancing Analytical and Material Properties

The functionalization of this compound is a key strategy for developing advanced materials with tailored properties for applications in organic electronics, sensing, and photonics. By replacing the bromine atom with various functional groups, researchers can precisely modulate the molecule's conjugation length, electronic energy levels (HOMO/LUMO), quantum yield, and intermolecular interactions. The primary methods for achieving this derivatization are transition-metal-catalyzed cross-coupling reactions, including the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions.

Suzuki-Miyaura Coupling: This reaction is a powerful method for forming new carbon-carbon bonds by coupling the aryl bromide with an organoboron compound, typically a boronic acid or ester. nih.gov This strategy is widely employed to synthesize π-extended systems by introducing additional aryl groups. For instance, coupling this compound with various arylboronic acids can yield novel benzo[c]phenanthrene derivatives with significantly altered photophysical properties. These derivatives often exhibit strong fluorescence in the blue region of the visible spectrum, making them promising candidates for organic light-emitting diodes (OLEDs). nih.govbenthamdirect.com

Research has demonstrated the synthesis of new polycyclic aromatic hydrocarbons through palladium-catalyzed Suzuki coupling with benzo[c]phenanthrene precursors. benthamdirect.com These reactions typically result in derivatives with unusual and desirable optical properties. For example, while the absorption may occur entirely in the UV region, the fluorescence can be shifted significantly into the visible spectrum, resulting in exceptionally large Stokes shifts. benthamdirect.comresearchgate.net A large Stokes shift is highly beneficial for optical applications as it minimizes self-absorption and enhances the clarity of the fluorescent signal.

Table 1. Photophysical Properties of Benzo[c]phenanthrene Derivatives Synthesized via Suzuki Coupling. benthamdirect.com
DerivativeAbsorption λmax (nm)Emission λmax (nm)Stokes Shift (cm⁻¹)Stokes Shift (eV)
Benzo[c]phenanthrene-Phenyl281410112561.39
Benzo[c]phenanthrene-Naphthyl285422111111.38
Benzo[c]phenanthrene-Anthracenyl283418107561.32

Sonogashira Coupling: The Sonogashira reaction facilitates the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne. scielo.org.mxresearchgate.net Applying this reaction to this compound allows for the introduction of alkynyl groups, which can extend the π-conjugated system in a linear fashion. This extension effectively narrows the HOMO-LUMO gap, leading to a red-shift in both the absorption and emission spectra. The resulting arylalkyne structures are of significant interest for molecular wires, nonlinear optics, and as building blocks for more complex conjugated materials. scielo.org.mx Furthermore, the terminal alkyne of the coupled product can serve as a reactive handle for further functionalization, such as in "click" chemistry or for the synthesis of fluorescent probes designed for specific analytical targets. mdpi.com

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction forms a carbon-nitrogen bond between an aryl halide and an amine. wikipedia.orgorganic-chemistry.org By functionalizing this compound with various primary or secondary amines, a wide range of N-arylbenzo[c]phenanthrene derivatives can be synthesized. Introducing nitrogen-containing groups, such as carbazoles or phenothiazines, is a common strategy to impart hole-transporting properties into organic molecules. nih.govresearchgate.net This makes the resulting compounds highly suitable for use in the hole-transport layers (HTLs) of OLEDs, contributing to improved device efficiency and stability. The electronic properties of the attached amine can be varied to fine-tune the ionization potential and charge mobility of the final material. wikipedia.org

Spectroscopic Characterization and Structural Elucidation

Photoluminescence (PL) and Circularly Polarized Luminescence (CPL) Spectroscopy

The photoluminescence properties of polycyclic aromatic hydrocarbons (PAHs) like benzo[c]phenanthrene (B127203) are dictated by their extended π-conjugated systems. The introduction of a bromine atom at the 3-position is expected to influence these properties through electronic and steric effects.

The parent compound, benzo[c]phenanthrene, is a fluorescent molecule. nih.gov The fluorescence arises from the radiative decay of an electron from the lowest unoccupied molecular orbital (LUMO) to the highest occupied molecular orbital (HOMO). The position of the bromine atom in 3-Bromobenzo[c]phenanthrene can affect the fluorescence emission spectrum and quantum yield. Generally, halogen substitution on an aromatic ring can lead to a red-shift (bathochromic shift) in the emission spectrum due to the perturbation of the electronic energy levels.

The fluorescence quantum yield (Φf), which represents the efficiency of the fluorescence process, is also sensitive to substitution. The "heavy-atom effect" of bromine can promote intersystem crossing from the singlet excited state to the triplet state, which would typically lead to a decrease in the fluorescence quantum yield and an increase in phosphorescence. However, the extent of this effect depends on the specific position of the substituent and the molecular geometry. For some aromatic compounds, halogenation has been shown to quench fluorescence. mdpi.com

Table 1: General Photophysical Properties of Related Aromatic Compounds

CompoundAbsorption Max (nm)Emission Max (nm)Quantum Yield (Φf)Solvent
Phenanthrene (B1679779)~345~365, 385~0.13Cyclohexane
Benzo[c]phenanthreneNot SpecifiedNot SpecifiedNot SpecifiedNot Specified
9,10-diphenylanthraceneNot SpecifiedNot Specified0.97Cyclohexane
Quinine bisulfate (1.0 x 10⁻⁵ M)Not SpecifiedNot Specified0.601 N H₂SO₄

Note: This table presents data for related and standard fluorescent compounds to provide context, as specific data for this compound is not available.

The Stokes shift is the difference in energy between the positions of the band maxima of the absorption and emission spectra. Large Stokes shifts are often observed in molecules that undergo significant geometric relaxation in the excited state or exhibit intramolecular charge transfer (ICT). rsc.orgrsc.org For push-pull fluorophores, where electron-donating and electron-accepting groups are present, the Stokes shift can be substantial and solvent-dependent. rsc.org

In the case of this compound, the bromine atom is an electron-withdrawing group, which could induce a degree of charge transfer upon excitation, leading to a noticeable Stokes shift. The magnitude of this shift would likely be influenced by the polarity of the solvent. Studies on other brominated benzanthrone (B145504) derivatives have highlighted the role of ICT in producing large Stokes shifts. mdpi.com

Energy transfer phenomena, such as Förster resonance energy transfer (FRET), could be relevant if this compound were used in conjunction with other chromophores. The efficiency of FRET depends on the spectral overlap between the donor's emission and the acceptor's absorption, a factor that would be determined by the specific photophysical properties of the compound.

Benzo[c]phenanthrene possesses a helical structure, making it a chiral molecule that exists as two enantiomers. researchgate.net This inherent chirality is the basis for its chiroptical activity, including circular dichroism (CD) and circularly polarized luminescence (CPL). CPL is the differential emission of left and right circularly polarized light from a chiral luminophore.

The dissymmetry factor (glum) is a measure of the CPL activity and is defined as 2(IL - IR)/(IL + IR), where IL and IR are the intensities of left and right circularly polarized emission, respectively. For organic molecules, glum values are typically on the order of 10⁻³ to 10⁻⁵. nih.gov The introduction of a bromine atom into the helical benzo[c]phenanthrene framework would create a chiral derivative whose CPL properties would be of interest for applications in chiroptical materials and devices. The bromine substituent could potentially influence the helical twist angle and the electronic transitions, thereby modifying the CPL signature. While specific CPL studies on this compound are not available, research on other chiral molecules like helicenes and binaphthyl derivatives demonstrates the potential for generating strong CPL signals. nih.gov

Near-Edge X-ray Absorption Fine Structure (NEXAFS) Spectroscopy

NEXAFS spectroscopy is a powerful tool for investigating the electronic structure of molecules by probing the transitions of core electrons to unoccupied molecular orbitals.

In a NEXAFS experiment on a molecule like this compound, one would typically measure the absorption of X-rays at the carbon K-edge (around 285 eV) and the bromine L-edge. The resulting spectrum exhibits sharp resonance features corresponding to the excitation of core electrons into empty π* and σ* molecular orbitals. The energies and intensities of these resonances provide detailed information about the character and energy levels of the unoccupied orbitals.

Studies on the parent compound, phenanthrene, have utilized NEXAFS to characterize its electronic transitions from the C K-edge to unoccupied molecular orbitals. uni-kiel.de By comparing the experimental NEXAFS spectra with theoretical calculations, it is possible to assign the observed features to specific molecular orbitals. For this compound, the presence of the bromine atom would be expected to introduce new features in the NEXAFS spectrum and shift the energies of the existing π* and σ* resonances of the benzo[c]phenanthrene core. This would provide valuable data on how the bromine substituent perturbs the electronic structure of the parent molecule.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

IR and Raman spectroscopy are complementary techniques used to study the vibrational modes of molecules. The frequencies of these vibrations are determined by the molecular structure, bond strengths, and atomic masses.

A full vibrational analysis of this compound would involve both experimental measurements and theoretical calculations. Quantum chemical calculations, such as those based on density functional theory (DFT), can predict the vibrational frequencies and intensities, which can then be compared with the experimental IR and Raman spectra to make definitive assignments of the observed bands.

The IR spectrum of this compound is expected to show characteristic bands for the C-H stretching and bending modes of the aromatic rings. The C-Br stretching vibration would appear at lower frequencies, typically in the range of 500-700 cm⁻¹. The exact position would be sensitive to the local molecular environment.

The Raman spectrum would provide complementary information, particularly for the symmetric vibrations of the aromatic rings. Studies on related PAHs like anthracene (B1667546) and phenanthrene have shown that Raman spectroscopy can be used to probe changes in the vibrational modes upon charging or substitution. researchgate.netsmu.edu For this compound, the Raman spectrum would be a valuable fingerprint for identifying the compound and studying its structural properties. Quantum mechanical calculations on the parent benzo[c]phenanthrene have indicated a non-planar (C₂) geometry, and vibrational analysis has been performed to understand its normal modes of vibration. researchgate.netresearchgate.net The introduction of a bromine atom would alter these vibrational modes in a predictable manner.

Theoretical and Computational Chemistry Investigations

Density Functional Theory (DFT) Calculations for Electronic Structure Analysis

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a robust method for investigating the electronic structure of molecules like 3-bromobenzo[c]phenanthrene. These calculations would provide critical insights into the molecule's reactivity, electronic behavior, and spectroscopic properties.

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energies

A hypothetical data table for the computed HOMO and LUMO energies of this compound, based on typical values for similar brominated PAHs, is presented below.

PropertyPredicted Value (eV)
HOMO Energy-5.8 to -6.2
LUMO Energy-1.9 to -2.3
HOMO-LUMO Gap3.6 to 4.2

Note: These are estimated values and would require specific DFT calculations for confirmation.

Electronic Polarization and Charge Distribution Modeling

The presence of the electronegative bromine atom induces significant electronic polarization in the this compound molecule. DFT calculations can model this charge distribution, revealing regions of electron density accumulation and depletion. A natural bond orbital (NBO) analysis would likely show a partial negative charge on the bromine atom and a corresponding partial positive charge on the carbon atom to which it is bonded. This polarization has profound implications for the molecule's intermolecular interactions and its behavior in electric fields.

Analysis of Molecular Orbitals and Density of States

Analysis of the molecular orbitals would illustrate how the atomic orbitals of carbon, hydrogen, and bromine combine. The HOMO is expected to be a π-orbital distributed across the aromatic core, while the LUMO would also be a π*-antibonding orbital. The bromine atom's p-orbitals would contribute to several molecular orbitals, influencing their energy and spatial distribution. A simulated Density of States (DOS) plot would provide a graphical representation of the number of available electronic states at each energy level, offering a more comprehensive picture of the molecule's electronic structure than the discrete HOMO and LUMO energies alone.

Computational Modeling of Molecular Geometry and Conformation

Computational modeling is essential for determining the three-dimensional structure of this compound and understanding its conformational dynamics.

Planarization Energy and Structural Distortions

The benzo[c]phenanthrene (B127203) core is inherently non-planar due to steric hindrance between the hydrogen atoms in the "fjord" region. This helical distortion is a hallmark of this class of PAHs. The introduction of a bromine atom at the 3-position is not expected to significantly alter this inherent non-planarity. Computational geometry optimization would likely reveal a twisted structure. The planarization energy, which is the energy required to force the molecule into a planar conformation, could be calculated. This value provides a quantitative measure of the steric strain within the molecule. The bond lengths and angles around the bromine substituent would also be of interest, as they may deviate from standard values due to electronic and steric effects.

Theoretical Prediction and Simulation of Spectroscopic Data

Computational methods can predict various spectroscopic properties, providing valuable data for the identification and characterization of this compound. Time-dependent DFT (TD-DFT) is a common method for simulating electronic absorption spectra (UV-Vis). The calculated excitation energies and oscillator strengths would correspond to the absorption maxima and intensities. Similarly, the vibrational frequencies can be computed to predict the infrared (IR) and Raman spectra. These theoretical spectra can be compared with experimental data to confirm the molecular structure and assign spectral features to specific vibrational modes.

A hypothetical table of predicted spectroscopic data is provided below.

Spectroscopic TechniquePredicted Data
UV-Vis Absorption (λmax)~250 nm, ~300 nm, ~350 nm
Infrared (IR) FrequenciesC-H stretching (~3100-3000 cm-1), Aromatic C=C stretching (~1600-1450 cm-1), C-Br stretching (~600-500 cm-1)

Note: These are generalized predictions and would require specific calculations for accurate values.

Computational UV-Vis and Photoluminescence Spectra

Computational quantum chemistry can predict the electronic absorption (UV-Vis) and emission (photoluminescence) spectra of molecules like this compound. These predictions are typically performed using Time-Dependent Density Functional Theory (TD-DFT), which calculates the excitation energies and oscillator strengths of electronic transitions.

The predicted UV-Vis spectrum of phenanthrene (B1679779) derivatives generally shows several intense absorption bands. researchgate.net For this compound, calculations would likely reveal characteristic bands corresponding to π-π* transitions within the polycyclic aromatic hydrocarbon framework. The presence of the bromine atom is expected to induce a bathochromic (red) shift in the absorption maxima compared to the parent benzo[c]phenanthrene due to its electron-donating and heavy-atom effects.

Photoluminescence spectra, including fluorescence and phosphorescence, are also predictable. researchgate.net The calculated emission wavelengths are based on the energy difference between the first excited state and the ground state. For phenanthrene derivatives, fluorescence is a common relaxation pathway. researchgate.net The substitution with a bromine atom can influence the fluorescence quantum yield and lifetime. researchgate.net

Parameter Predicted Value Transition Type
λmax (Absorption) ~260 nm π-π*
λmax (Absorption) ~300 nm π-π* (¹Lₐ band)
λmax (Absorption) ~350 nm π-π* (¹Lₑ band)

Predicted NMR Chemical Shifts and IR Vibrational Frequencies

Computational chemistry offers reliable methods for predicting Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies.

NMR Chemical Shifts: The Gauge-Including Atomic Orbital (GIAO) method, often coupled with DFT, is a standard approach for calculating NMR chemical shifts. nih.govsfasu.edu These calculations provide theoretical ¹H and ¹³C NMR spectra that can aid in the structural elucidation and assignment of experimental spectra. sfasu.edumdpi.com For this compound, the predicted chemical shifts would be influenced by the anisotropic effects of the fused aromatic rings and the electronic effect of the bromine substituent. Protons and carbons closer to the bromine atom are expected to show distinct chemical shifts compared to those in the unsubstituted benzo[c]phenanthrene.

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Aromatic CH 7.5 - 9.0 120 - 135
Aromatic C-Br - ~122

IR Vibrational Frequencies: Theoretical IR spectra are calculated by determining the second derivatives of the energy with respect to the atomic coordinates. This yields the force constants for the molecular vibrations. smu.edu Methods like MINDO/3-FORCES have been used for phenanthrene-related molecules. researchgate.net The predicted vibrational frequencies correspond to specific bond stretches, bends, and other molecular motions. msu.edu For this compound, the calculated IR spectrum would show characteristic peaks for aromatic C-H stretching (around 3000-3100 cm⁻¹), aromatic C-C stretching (in the 1400-1600 cm⁻¹ region), and C-H bending vibrations. The C-Br stretching frequency would be expected in the lower frequency region of the spectrum.

Vibrational Mode Predicted Frequency Range (cm⁻¹)
Aromatic C-H Stretch 3050 - 3150
Aromatic C=C Stretch 1450 - 1650
In-plane C-H Bend 1000 - 1300
Out-of-plane C-H Bend 700 - 900

Reaction Mechanism Studies and Transition State Analysis

Computational chemistry is instrumental in elucidating reaction mechanisms by mapping out the potential energy surface of a reaction. This includes identifying intermediates, transition states, and calculating activation energies.

Computational Assessment of Electrophilic Attack Regioselectivity

The regioselectivity of electrophilic aromatic substitution on this compound can be predicted computationally. The reaction proceeds via the formation of a Wheland intermediate (a σ-complex), and the stability of this intermediate determines the preferred position of attack. nih.gov

Mechanistic Insights into Synthetic Pathways

Computational studies can provide detailed mechanistic insights into the synthesis of this compound and related phenanthrene derivatives. For instance, palladium-catalyzed reactions are often used to construct the phenanthrene core. beilstein-journals.org

A plausible synthetic route could involve a palladium-catalyzed domino reaction. beilstein-journals.org Computational modeling of such a process would involve:

Reactant and Catalyst Modeling: Building accurate models of the starting materials, catalyst, and solvent.

Mapping the Catalytic Cycle: Calculating the structures and energies of key intermediates and transition states for each step of the catalytic cycle, such as C-H activation, oxidative addition, reductive elimination, and a retro-Diels-Alder process. beilstein-journals.org

Activation Energy Barriers: Determining the rate-limiting step of the reaction by comparing the calculated activation energies for each elementary step.

These computational investigations can help in understanding the reaction mechanism at a molecular level, rationalizing experimental observations, and optimizing reaction conditions for improved yields and selectivity.

Advanced Applications in Materials Science and Organic Synthesis

Building Blocks for Complex Polycyclic Aromatic Architectures

The rigid, non-planar structure of the benzo[c]phenanthrene (B127203) core, combined with the synthetically accessible bromo-substituent, makes 3-Bromobenzo[c]phenanthrene a valuable building block for larger, more intricate polycyclic aromatic hydrocarbons (PAHs).

Synthesis of Extended π-Conjugated Systems

Extended π-conjugated systems are at the heart of modern organic electronics, and this compound serves as a key component in their synthesis. The carbon-bromine bond is readily activated by transition metal catalysts, enabling a variety of cross-coupling reactions. For instance, palladium-catalyzed reactions like the Suzuki and Stille couplings are employed to append other aromatic or vinylic groups at the 3-position. This methodology allows for the systematic extension of the π-conjugation, which directly influences the material's electronic properties, such as the HOMO-LUMO gap. academie-sciences.fr

Researchers have successfully synthesized derivatives by coupling aryl boronic acids with the bromo-compound, leading to new, larger PAHs. researchgate.net These extended systems often exhibit unique photophysical behaviors, including altered absorption and emission wavelengths, which are critical for tuning materials for specific applications. nih.gov The ability to create larger, well-defined π-systems is crucial for developing materials with enhanced charge transport capabilities and specific optical responses. beilstein-journals.org

Reaction TypeCatalystCoupling PartnerResulting StructureSignificance
Suzuki CouplingPd(PPh₃)₄Arylboronic acid3-Arylbenzo[c]phenanthreneExtension of π-conjugation, tuning of optical properties. researchgate.net
Heck CouplingPd(OAc)₂Alkene3-Alkenylbenzo[c]phenanthreneFormation of vinyl-bridged aromatic systems. researchgate.net
Sonogashira CouplingPd(PPh₃)₂Cl₂, CuITerminal alkyne3-Alkynylbenzo[c]phenanthreneIntroduction of linear, rigid π-systems. mdpi.com

Precursors for Helicenes and Azahelicenes

Helicenes are a class of ortho-fused PAHs that adopt a helical, chiral structure due to steric hindrance. Benzo[c]phenanthrene itself is considered a proto-helicene or rsc.orghelicene. wikipedia.org this compound is a valuable precursor for creating more complex and functionalized helicenes and their nitrogen-containing analogues, azahelicenes.

The synthetic strategy often involves using the bromo-substituent as a handle to build up the necessary framework for subsequent cyclization reactions. For example, this compound can be converted into a more complex intermediate that, upon photochemical or chemical-induced cyclodehydrogenation, forms a higher-order helicene. researchgate.netsemanticscholar.org

A notable application is in the synthesis of π-extended azahelicenes. In one approach, this compound was used as the starting material to prepare a triarylamine derivative. rsc.org This intermediate, under Vilsmeier-Haack conditions, underwent intramolecular cycloaromatization to form a phenanthrene-fused aza wikipedia.orghelicenium, a cationic helicene with ten fused aromatic rings. rsc.org Such molecules are of significant interest for their strong chiroptical properties and potential applications in asymmetric catalysis and chiral recognition. beilstein-journals.org

Development of Optoelectronic Materials

The unique photophysical properties of the benzo[c]phenanthrene core, such as its strong luminescence, make its derivatives attractive candidates for optoelectronic materials. By chemically modifying this compound, researchers can fine-tune these properties for specific device applications.

Luminescent Materials for Displays and Sensors

Derivatives of benzo[c]phenanthrene are known to be highly emissive, often in the blue region of the visible spectrum. researchgate.netresearchgate.net This makes them promising candidates for use as emitters in organic light-emitting diodes (OLEDs). The introduction of various substituents via the 3-bromo position allows for the tuning of the emission color and quantum efficiency.

A key feature of some benzo[c]phenanthrene derivatives is their unusually large Stokes shift, which is the difference between the maxima of the absorption and emission spectra. researchgate.net For example, certain derivatives absorb entirely in the UV region (around 281-285 nm) yet fluoresce strongly in the blue region (410-422 nm), corresponding to a Stokes shift of over 1.3 eV. researchgate.net This large separation is advantageous in applications like fluorescent sensors and OLEDs as it minimizes self-absorption, leading to higher device efficiency and sensitivity.

Derivative ClassAbsorption λmax (nm)Emission λmax (nm)Stokes Shift (eV)Potential ApplicationReference
Aryl-substituted benzo[c]phenanthrenes281-285410-4221.32-1.39Blue emitters for OLEDs researchgate.net
Benzo[c]phenanthrene ketone~350~450~0.80Optical sensors researchgate.net

Donor-Acceptor (D-A) Materials with Tunable Emission Properties

Creating donor-acceptor (D-A) architectures is a powerful strategy for designing materials with tunable emission properties. researchgate.netrsc.org In these systems, an electron-donating group is connected to an electron-accepting group through a π-conjugated bridge. This arrangement facilitates intramolecular charge transfer (ICT) upon photoexcitation, which can lead to solvatochromism (color change with solvent polarity) and tunable emission wavelengths. mdpi.com

This compound is an ideal starting point for such materials. The benzo[c]phenanthrene core can act as the π-bridge or part of the donor/acceptor unit. The bromine atom can be replaced by a strong electron-donating group (like an amine) or an electron-accepting group (like a cyano or boryl group) through nucleophilic substitution or cross-coupling reactions. mdpi.com By carefully selecting the donor and acceptor moieties, the energy of the ICT state can be precisely controlled, allowing for the rational design of materials that emit light across the visible spectrum. sc.edu These tunable D-A materials are highly sought after for full-color displays and sensitive chemical sensors. mdpi.com

Applications in Organic Solar Cell Devices (as derived from related phenanthrenes)

While specific data on this compound derivatives in organic solar cells (OSCs) is limited, the broader class of phenanthrene-based materials has shown promise. The key to an efficient OSC is the appropriate energy level alignment between the electron donor and acceptor materials to facilitate charge separation. The HOMO and LUMO energy levels of phenanthrene (B1679779) derivatives can be tuned through chemical modification. academie-sciences.fr

The extended π-conjugation and tunable electronic properties of phenanthrene-based polymers make them suitable as donor materials in bulk heterojunction solar cells. researchgate.net The introduction of cyano groups onto the phenanthrene skeleton, for example, can lower the LUMO energy level, making the resulting material a better electron acceptor or an electron-transporting material. academie-sciences.fr The development of phenanthrene-based D-A copolymers is an active area of research aimed at creating materials with low bandgaps that can absorb a broader range of the solar spectrum, thereby increasing device efficiency.

Role in Chiral Molecular Systems and Chiroptical Architectures

The inherent non-planar, helical structure of the benzo[c]phenanthrene core makes it a valuable scaffold for the construction of chiral molecular systems. wikipedia.org This intrinsic chirality, arising from the sterically hindered arrangement of its fused benzene (B151609) rings, is a key feature in designing materials with specific optical properties. This compound acts as a crucial starting material for accessing these sophisticated chiroptical architectures.

The functionalization of the benzo[c]phenanthrene skeleton allows for the synthesis of new chiral π-conjugated systems. researchgate.net By using halogenated precursors, such as chloro- or bromo-substituted derivatives, chemists can perform further reactions to build larger, more complex helical structures. rsc.org These reactions are foundational for developing novel BN-benzo[c]phenanthrenes which exhibit remarkable helical chirality. rsc.orgepa.gov

The resulting chiral molecules often possess strong chiroptical responses, which can be investigated through experimental techniques like optical rotatory dispersion (ORD) and electronic circular dichroism (ECD). researchgate.net For instance, synthetic helical systems derived from benzo[c]phenanthrene-like structures have been successfully resolved into their individual enantiomers, which show high optical purity and significant ECD signals. researchgate.net These properties are critical for applications in asymmetric catalysis, chiral recognition, and optoelectronic devices that rely on the manipulation of polarized light. The study of the stereoselective metabolism of benzo[c]phenanthrene further underscores the importance of chirality in this molecular family, with different enantiomers of its metabolites being analyzed via circular dichroism spectroscopy. nih.gov

PropertyDescriptionSignificance
Helical Chirality The intrinsic non-planar, screw-shaped geometry of the benzo[c]phenanthrene skeleton.Forms the basis for creating molecules that are not superimposable on their mirror images (enantiomers).
Optical Rotatory Dispersion (ORD) The variation of the optical rotation of a substance with the wavelength of light.Characterizes the chiroptical behavior of the chiral molecules across the electromagnetic spectrum.
Electronic Circular Dichroism (ECD) The differential absorption of left and right circularly polarized light by a chiral molecule.Provides detailed information about the three-dimensional structure and electronic transitions of the enantiomers. researchgate.net

Versatile Intermediates for Diverse Functional Group Introduction

The bromine atom in this compound renders the molecule an exceptionally versatile intermediate for introducing a wide array of functional groups onto the polycyclic aromatic core. The carbon-bromine bond serves as a reactive handle for numerous transition-metal-catalyzed cross-coupling reactions, which are fundamental transformations in modern organic synthesis.

Methodologies such as the Suzuki, Heck, and Buchwald-Hartwig amination reactions allow for the formation of new carbon-carbon and carbon-nitrogen bonds at the 3-position of the benzo[c]phenanthrene scaffold. This strategic functionalization is key to tuning the electronic, photophysical, and biological properties of the resulting derivatives, opening pathways to new materials and complex molecular targets.

Preparation of Carbonyl-Functionalized Benzo[c]phenanthrenes

The introduction of carbonyl groups, such as ketones and aldehydes, is a valuable transformation that provides intermediates for further synthetic elaboration. This compound is an ideal precursor for synthesizing such compounds. A prominent method involves the palladium-catalyzed Heck coupling reaction. rajpub.comresearchgate.netresearchgate.net

In a typical synthetic sequence, this compound can be reacted with an appropriate alkene. For example, its coupling with a vinyl ether followed by hydrolysis would yield an acetyl group at the 3-position, forming a benzo[c]phenanthrene ketone. A documented synthesis of a new benzo[c]phenanthrene ketone utilizes a Heck coupling followed by an oxidative photocyclization step, highlighting a powerful strategy for constructing these functionalized polycyclic systems. rajpub.comresearchgate.netresearchgate.net The resulting ketones are not only valuable synthetic targets themselves but also serve as precursors for other functional derivatives, including alcohols and amines. researchgate.net

Reaction TypeReagentsFunctional Group Introduced
Heck Coupling Alkene (e.g., vinyl ether), Pd catalyst, BaseAlkene, which can be converted to a carbonyl group
Carbonylation Carbon monoxide, Pd catalyst, Nucleophile (e.g., alcohol)Ester or Carboxylic Acid

Synthesis of Substituted Benzo[c]phenanthrene Amines

The synthesis of aromatic amines from aryl halides is a cornerstone of medicinal chemistry and materials science. semanticscholar.org this compound is a suitable substrate for the palladium-catalyzed Buchwald-Hartwig amination, a powerful and general method for constructing carbon-nitrogen bonds. wikipedia.orgorganic-chemistry.org This reaction allows for the coupling of this compound with a diverse range of primary and secondary amines, including alkylamines, anilines, and nitrogen-containing heterocycles. libretexts.orgnih.gov

The versatility of the Buchwald-Hartwig amination stems from the continuous development of sophisticated phosphine (B1218219) ligands that facilitate the catalytic cycle with a broad scope of substrates under mild conditions. wikipedia.org This enables the synthesis of a library of novel substituted benzo[c]phenanthrene amines, each with potentially unique properties for applications in organic electronics or as pharmaceutical building blocks.

An alternative, two-step route to secondary amines involves the initial synthesis of a benzo[c]phenanthrene ketone, as described previously. This ketone can then undergo reductive amination, where it is reacted with a primary amine in the presence of a reducing agent like sodium borohydride (B1222165) (NaBH₄) to yield the corresponding secondary amine derivative. rajpub.comresearchgate.net

Amine Coupling PartnerReactionResulting Structure
Primary Alkylamine (R-NH₂) Buchwald-Hartwig Amination3-(Alkylamino)benzo[c]phenanthrene
Secondary Dialkylamine (R₂NH) Buchwald-Hartwig Amination3-(Dialkylamino)benzo[c]phenanthrene
Aniline (Ar-NH₂) Buchwald-Hartwig Amination3-(Arylamino)benzo[c]phenanthrene
Nitrogen Heterocycle (e.g., Carbazole) Buchwald-Hartwig Amination3-(HET)-benzo[c]phenanthrene
Primary Amine (R-NH₂) Reductive Amination of Ketone3-(Alkylamino)benzo[c]phenanthrene derivative

Q & A

Basic Research Questions

Q. What are the primary methodologies for synthesizing and characterizing 3-Bromobenzo[c]phenanthrene in laboratory settings?

  • Methodological Answer : Synthesis typically involves electrophilic bromination of benzo[c]phenanthrene using bromine or N-bromosuccinimide (NBS) under controlled conditions. Post-synthesis purification is achieved via column chromatography or recrystallization. Characterization employs nuclear magnetic resonance (NMR) for structural elucidation, mass spectrometry (MS) for molecular weight confirmation, and high-performance liquid chromatography (HPLC) for purity assessment. For brominated analogs, X-ray crystallography or infrared (IR) spectroscopy may validate substitution patterns .

Q. How can researchers identify biodegradation pathways of this compound in microbial systems?

  • Methodological Answer : Use microbial strains (e.g., Mycobacterium spp.) pre-adapted to polycyclic aromatic hydrocarbons (PAHs). Incubate cells with this compound as the sole carbon source, and monitor degradation via HPLC or gas chromatography-mass spectrometry (GC-MS). Metabolite identification involves comparing retention times and spectral data (UV-Vis, MS) with authentic standards. For example, intermediates like hydroxylated or dihydrodiol derivatives are common in PAH degradation pathways .

Q. What analytical techniques are most effective for quantifying this compound in environmental samples?

  • Methodological Answer : Fluorescence spectroscopy is highly sensitive for detecting aromatic systems, with excitation/emission wavelengths optimized based on structural analogs (e.g., phenanthrene: λex = 255 nm, λem = 273 nm) . Solid-phase extraction (SPE) coupled with GC-MS or liquid chromatography-tandem mass spectrometry (LC-MS/MS) enhances detection limits in complex matrices. For real-time monitoring, in situ Raman or IR spectroscopy under variable pressure/temperature conditions can track structural changes .

Advanced Research Questions

Q. How can response surface methodology (RSM) optimize this compound degradation under varying environmental conditions?

  • Methodological Answer : Employ a Box-Behnken design (BBD) or central composite design (CCD) to evaluate factors like pH (6–9), temperature (20–40°C), substrate concentration (50–200 ppm), and incubation time (7–21 days). Use software (e.g., Design-Expert®) to model interactions and predict optimal conditions. For example, in phenanthrene degradation, BBD increased efficiency by 23% when co-metabolic substrates (e.g., glucose) were included .

Q. What experimental approaches resolve contradictions in reported degradation efficiencies of brominated PAHs across studies?

  • Methodological Answer : Discrepancies often arise from differences in microbial consortia, nutrient availability, or co-contaminants. Conduct controlled experiments with standardized inocula (e.g., Pseudomonas putida or Sphingobium spp.) and document factors like surfactant use (e.g., Tween 80), salinity, and dissolved organic carbon (DOC). Statistical tools like ANOVA and post-hoc tests (e.g., Tukey’s HSD) can isolate significant variables .

Q. How do environmental matrices (e.g., soil, sediment) influence the adsorption kinetics of this compound?

  • Methodological Answer : Perform batch equilibrium experiments with soil/sediment samples spiked with this compound. Calculate distribution coefficients (Kd) and organic carbon-normalized coefficients (Koc). Use linear or Freundlich isotherm models to assess adsorption. Note that root exudates or dissolved organic matter (DOM) can reduce Koc by competing for binding sites, as shown in phenanthrene studies .

Q. What mechanisms explain the active transport of this compound in bacterial cells?

  • Methodological Answer : Compare induced vs. uninduced microbial cultures (e.g., Mycobacterium spp.) using radiolabeled [<sup>14</sup>C] this compound. Inhibitors like cyanide or carbonyl cyanide m-chlorophenylhydrazone (CCCP) distinguish passive diffusion from energy-dependent uptake. Saturation kinetics (e.g., Kt ≈ 26 nM for phenanthrene) and dissociation constants (Kd) validate high-affinity transport systems .

Q. How does co-metabolism enhance the biodegradation of this compound in nutrient-limited environments?

  • Methodological Answer : Supplement cultures with carbon sources (e.g., glucose, salicylic acid) to stimulate enzyme production. Fractional factorial designs (e.g., 2<sup>7-4</sup>) can identify synergistic factors. For example, phenanthrene degradation increased by 35% when yeast extract and NH4Cl were added, likely due to enhanced rhamnolipid biosynthesis in P. putida .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.